molecular formula C15H18O5 B134724 Diethyl 2-(3-methoxybenzylidene)malonate CAS No. 6771-54-6

Diethyl 2-(3-methoxybenzylidene)malonate

Cat. No. B134724
CAS RN: 6771-54-6
M. Wt: 278.3 g/mol
InChI Key: IKPJWXIDYODYGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 2-(3-methoxybenzylidene)malonate could potentially involve a malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(3-methoxybenzylidene)malonate consists of 15 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms. The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Diethyl malonate, a related compound, is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . Similar reactions could potentially be applicable to Diethyl 2-(3-methoxybenzylidene)malonate.

Scientific Research Applications

Synthesis and Structural Analysis

  • Diethyl 2-(4-methylbenzylidene)malonate, a derivative of Diethyl 2-(3-methoxybenzylidene)malonate, is synthesized using Knoevenagel condensation. This compound is characterized using NMR, Mass spectroscopy, and X-ray diffraction, providing insights into its molecular and crystal structure (Achutha et al., 2016).

Chemical Reactions and Derivatives

  • Diethyl 2-(2-methoxyphenoxy)malonate is synthesized through bromination and etherification, leading to the formation of 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine. This showcases the compound's versatility in chemical synthesis (Chen, 2011).

Application in Amination Reactions

  • Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a related compound, undergoes amination with alkyl Grignard reagents. This process yields N-aklylation products, demonstrating the compound's utility in organic synthesis and amination reactions (Niwa, Takayama, & Shimizu, 2002).

Role in Anticancer Drug Synthesis

  • Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing carboxylic acid derivative, is a key intermediate in synthesizing small molecule anticancer drugs. Its structure is crucial in the development of kinase inhibitors targeting cancer cell growth (Xiong et al., 2018).

Photophysical Studies in Polymer Matrix

  • A study on diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate explores its exciplex formation in fluid media and a polymer matrix. This research provides valuable insights into the photophysical behavior of such compounds in different environments (Yuan et al., 1989).

Synthesis of Coumarins

  • o-Methoxybenzylidenemalonates, obtained from o-methoxybenzaldehydes and diethyl malonate, are used to synthesize coumarins via a demethylative ring-closure reaction. This application highlights the compound's role in heterocyclic chemistry (Hormi, Peltonen, & Bergström, 1991).

Conformational Studies

  • Conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate were analyzed in solid and solution states. This research contributes to understanding the compound's structural and conformational properties (Saravanan, Muthusubramanian, & Polborn, 2005).

Safety And Hazards

The safety data sheet for Diethyl malonate, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is also harmful to aquatic life . Similar precautions should be taken when handling Diethyl 2-(3-methoxybenzylidene)malonate.

properties

IUPAC Name

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPJWXIDYODYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327205
Record name NSC637151
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(3-methoxybenzylidene)malonate

CAS RN

6771-54-6
Record name NSC637151
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Meskini, L Toupet, M Daoudi, A Kerbal… - Journal of the Brazilian …, 2010 - SciELO Brasil
β-Amino dicarbonyl compounds comprise a class of useful ligands on the coordination chemistry. In view of their importance, an efficient and facile method for the synthesis of β-amino …
Number of citations: 14 www.scielo.br
Z Habibi, M Yousefi, R Kheyrabadi… - Chemistry of Natural …, 2015 - Springer
The porcine pancreas lipase (PPL) type II catalyzes the aminolysis of benzylidene malonates by regiospecific amidation of substrates and afforded the Z-isomer; no E-isomer or diamide …
Number of citations: 5 link.springer.com

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